molecular formula C12H15N3OS B5615888 5-ethyl-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole

5-ethyl-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole

Cat. No.: B5615888
M. Wt: 249.33 g/mol
InChI Key: TVNDHCGSGPVWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 3 with a (4-methoxyphenyl)methylsulfanyl group and at position 5 with an ethyl group. This compound is structurally analogous to several pharmacologically active triazole derivatives, which often exhibit antifungal, antibacterial, and enzyme-inhibitory properties .

Properties

IUPAC Name

5-ethyl-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-3-11-13-12(15-14-11)17-8-9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNDHCGSGPVWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301325729
Record name 5-ethyl-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642791
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

57736-58-0
Record name 5-ethyl-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methoxybenzyl chloride with 5-ethyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antifungal Activity

EMPT has been studied for its antifungal properties, particularly against various strains of fungi that affect crops and human health. Research indicates that triazole compounds can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism makes EMPT a candidate for developing antifungal agents.

Case Study:
A study published in the Journal of Agricultural and Food Chemistry demonstrated that EMPT exhibited significant antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to established antifungal drugs .

Anticancer Potential

Recent investigations have suggested that EMPT may possess anticancer properties. Triazoles are known to interact with various biological targets involved in cancer progression.

Research Findings:
In vitro studies have shown that EMPT can induce apoptosis in cancer cell lines through the activation of caspase pathways. This was highlighted in a publication where EMPT was tested against breast cancer cells, leading to a notable decrease in cell viability .

Plant Growth Regulation

EMPT has been explored as a plant growth regulator. Its application can enhance plant growth and yield by modulating hormonal pathways within plants.

Experimental Results:
Field trials indicated that crops treated with EMPT had improved growth metrics, such as increased height and biomass compared to untreated controls. These findings were reported in an agricultural research journal highlighting the compound's role in promoting root development under stress conditions .

Pest Resistance

The compound has also been evaluated for its efficacy in enhancing pest resistance in crops. By applying EMPT, plants exhibited increased resilience against common agricultural pests.

Field Study:
A comprehensive field study showed that plants treated with EMPT had lower pest infestation rates and higher overall health scores compared to control groups, suggesting its potential as a natural pesticide alternative .

Synthesis of Functional Materials

EMPT's unique chemical structure allows it to be used as a precursor for synthesizing functional materials, including polymers and nanocomposites.

Research Insights:
Investigations into the polymerization of EMPT have revealed its potential in creating materials with enhanced thermal stability and mechanical properties. These findings were published in materials science journals focusing on innovative applications of triazole derivatives .

Mechanism of Action

The mechanism of action of 5-ethyl-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The biological and chemical properties of 1,2,4-triazole derivatives are highly dependent on substituents at positions 3, 4, and 5. Below is a comparative analysis of structurally related compounds:

Compound Name / Structure Key Substituents Biological Activity / Properties Reference
Target Compound : 5-Ethyl-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole - 5-Ethyl
- 3-(4-Methoxybenzylthio)
Potential antifungal, enzyme inhibition (inferred from analogues)
3-(n-Heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole - 3-Heptylthio
- 5-(4-Methoxyphenyl)
Cholinesterase inhibition (AChE IC₅₀: 38.35 µM; BChE IC₅₀: 147.75 µM)
2-{[5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone - 3-Benzylthio with 4-chlorophenyl
- 5-(4-Methoxyphenyl)
Antibacterial, antifungal (activity linked to halogenated aryl groups)
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-thiol - 4-Ethoxyphenyl
- 5-(4-Methoxyphenyl)
Antifungal (broad-spectrum; mechanism similar to azole antifungals)
3-Nitro-1,2,4-triazole (polymorphs) - Nitro group at position 3 Energetic material (detonation velocity: 8213 m/s; low sensitivity)

Physicochemical Properties

  • Hydrogen Bonding : The sulfur atom and methoxy group in the target compound may participate in hydrogen-bonding networks, influencing crystal packing and solubility (as per Etter’s rules in ) .

Biological Activity

5-ethyl-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, antitubercular, and anti-inflammatory effects, supported by relevant research findings and case studies.

The molecular structure of 5-ethyl-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole can be summarized as follows:

PropertyValue
Molecular FormulaC13H15N3OS
Molecular Weight277.34 g/mol
CAS Number824983-50-8

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study evaluated various triazole compounds against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that compounds with a similar structure to 5-ethyl-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole demonstrated effective inhibition of bacterial growth with minimum inhibitory concentrations (MICs) ranging from 5 to 32 µg/mL .

Case Study:
A derivative of triazole was tested against Bacillus subtilis and exhibited a zone of inhibition comparable to standard antibiotics like ceftriaxone. The introduction of electron-withdrawing groups enhanced the antibacterial activity of these compounds .

Antifungal Activity

The antifungal efficacy of triazoles is well-documented. For instance, derivatives similar to 5-ethyl-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole have shown promising results against Candida albicans. In vitro studies revealed that certain substitutions on the phenyl ring significantly improved antifungal activity .

Antitubercular Activity

The compound's potential as an antitubercular agent has also been investigated. In vitro assays against Mycobacterium tuberculosis demonstrated that related triazole derivatives exhibited moderate antitubercular activity with MICs between 32 and 1000 μmol/L. The most active compounds contained specific functional groups that enhanced their efficacy against resistant strains .

Research Findings:
A study reported a maximum inhibition of 61% at a concentration of 6.25 µg/mL for a closely related triazole derivative against M. tuberculosis H37Rv .

Anti-inflammatory Activity

Triazoles have been recognized for their anti-inflammatory properties as well. Compounds structurally similar to 5-ethyl-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole were evaluated in carrageenan-induced rat paw edema models. These studies indicated moderate anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against E. coli, S. aureus (MIC: 5–32 µg/mL)
AntifungalActive against C. albicans
AntitubercularModerate activity against M. tuberculosis (MIC: 32–1000 μmol/L)
Anti-inflammatoryModerate effects in rat models

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 5-ethyl-3-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves cyclization of thiourea intermediates or thiol-alkylation reactions. A common approach includes:

Thiourea Formation : Reacting 4-methoxybenzyl mercaptan with ethyl isocyanate to form a thiourea derivative.

Cyclization : Using hydrazine or substituted hydrazines under reflux in ethanol to form the triazole core.

Optimization : Adjusting solvent polarity (e.g., DMF for higher yields), temperature (80–100°C), and catalyst (e.g., K₂CO₃) to enhance regioselectivity .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this triazole derivative?

Answer:

  • ¹H/¹³C NMR : Identify the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂), methoxyphenyl protons (δ ~3.8 ppm for OCH₃), and triazole ring carbons (δ ~150–160 ppm) .
  • IR : Confirm the C-S bond (600–700 cm⁻¹) and triazole C=N stretch (~1600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular weight (e.g., m/z 306.1 for C₁₃H₁₆N₃OS). High-resolution MS ensures elemental composition .

Advanced: How can contradictions in crystallographic data for triazole derivatives be resolved during structural analysis?

Answer:

  • Software Tools : Use SHELX for refinement (e.g., SHELXL for anisotropic displacement parameters) and WinGX/ORTEP for visualization. Cross-validate hydrogen-bonding networks with Mercury or PLATON .
  • Data Reconciliation : Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set). Address outliers by re-examizing thermal motion or disorder modeling .
    Example : In a study of 4-(2-methoxyphenyl)-triazole derivatives, discrepancies in S–C bond lengths were resolved using Hirshfeld surface analysis .

Advanced: How does the 4-methoxyphenylmethylsulfanyl substituent influence supramolecular interactions in the crystal lattice?

Answer:
The substituent drives hydrogen bonding and π-π stacking :

  • Hydrogen Bonds : The methoxy group participates in C–H···O interactions (2.8–3.2 Å), while the sulfur atom engages in S···π contacts with aromatic rings .
  • Packing Effects : The bulky 4-methoxyphenyl group induces steric hindrance, favoring layered packing over close-packing motifs. Graph-set analysis (e.g., R₂²(8) motifs) can quantify these interactions .
    Case Study : In 4-[(4-methyl-5-phenyl-triazol-3-yl)sulfanyl]benzene, methoxy groups enhanced lattice stability via C–H···O bonds, increasing melting points by ~20°C compared to non-methoxy analogs .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

  • Antimicrobial Screening : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anti-inflammatory Assays : COX-1/COX-2 inhibition using ELISA kits (IC₅₀ determination) .
  • Antioxidant Activity : DPPH radical scavenging (EC₅₀ via UV-Vis at 517 nm) .
    Protocol : Pre-incubate compounds at 10–100 µM. Use celecoxib or ascorbic acid as positive controls.

Advanced: What computational strategies predict the reactivity and stability of this triazole derivative?

Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation in water/DMSO to assess stability (e.g., RMSD < 2.0 Å over 50 ns trajectories).
  • ADMET Prediction : Use SwissADME to estimate logP (~3.5), bioavailability (≥0.55), and CYP450 interactions .

Advanced: How can regioselectivity challenges in triazole functionalization be addressed during synthetic modifications?

Answer:

  • Protecting Groups : Use Boc or Trt groups to block reactive N–H sites during alkylation .
  • Microwave-Assisted Synthesis : Reduce side products by shortening reaction time (e.g., 30 min at 120°C vs. 12 hr reflux) .
  • Catalysis : Employ Cu(I)-click chemistry for selective 1,3-dipolar cycloaddition with alkynes .

Basic: What are the key safety and handling considerations for this compound during laboratory use?

Answer:

  • Toxicity : Wear nitrile gloves and goggles due to potential skin/eye irritation (LD₅₀ > 500 mg/kg in rodents) .
  • Storage : Keep in a desiccator at –20°C under argon to prevent oxidation of the sulfanyl group .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to avoid sulfur oxide emissions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.